![molecular formula C₂₈H₃₄FNO₄ B124794 t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate CAS No. 129332-29-2](/img/structure/B124794.png)
t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, also known as T-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, is a useful research compound. Its molecular formula is C₂₈H₃₄FNO₄ and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholesterol Regulation and Cardiovascular Health
Fluvastatin tert-Butyl Ester, like its parent compound fluvastatin, is an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). By blocking this enzyme, it reduces cholesterol biosynthesis in the liver. Researchers have explored its efficacy in managing hypercholesterolemia, lowering total cholesterol, and decreasing low-density lipoprotein (LDL) cholesterol levels .
Antitumor and Anticancer Properties
Studies have investigated the potential antitumor effects of Fluvastatin tert-Butyl Ester. It may inhibit cancer cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Researchers have explored its use as an adjunct therapy in various cancer types, including breast, lung, and colon cancers .
Neuroprotection and Cochlear Function
Recent literature suggests that fluvastatin derivatives, including Fluvastatin tert-Butyl Ester, exhibit neuroprotective effects. In animal models, they have been shown to protect against cochlear function loss caused by high-intensity noise exposure. This finding opens avenues for potential applications in hearing-related disorders .
Metabolism and Pharmacokinetics
Understanding the metabolism of fluvastatin derivatives is crucial for optimizing drug dosing and safety. Researchers have used stable isotope-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin (including Fluvastatin tert-Butyl Ester) to study their metabolic pathways, distribution, and elimination. These labeled compounds serve as internal standards in liquid chromatography-mass spectrometry (LC/MS) analyses of native drugs in biological fluids .
Enantioselectivity and Drug Interactions
Fluvastatin exists as a racemic mixture of (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin. Enantioselectivity can impact drug metabolism, especially interactions with xenobiotic-metabolizing human enzymes. Researchers have explored the differential effects of these enantiomers, shedding light on their pharmacological profiles .
Synthetic Intermediates and Analytical Standards
Fluvastatin tert-Butyl Ester serves as an intermediate in the synthesis of (3R, 5S)-fluvastatin. Additionally, it is used as an analytical standard for quality control and method development in drug research. Its characterization data comply with regulatory guidelines, making it valuable for pharmaceutical applications .
Mechanism of Action
Target of Action
Fluvastatin tert-Butyl Ester, also known as t-Butyl(E)-3,5-dihydroxy-7-[3’-(4’‘-fluorophenyl)-1’-methylethyl-indol-2’-yl]-6-heptenoate, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it a prime target for pharmacological intervention .
Mode of Action
Fluvastatin tert-Butyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By selectively and competitively inhibiting this hepatic enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to circulating LDL, leading to its internalization and degradation, and ultimately reducing plasma cholesterol levels .
Pharmacokinetics
The pharmacokinetics of Fluvastatin tert-Butyl Ester involves absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized in the liver, primarily via the CYP2C9 isoenzyme . The drug’s bioavailability is influenced by factors such as absorption rate and first-pass hepatic extraction . The average fluvastatin concentrations ranged from 1.6 to 106 µg/L .
Result of Action
The primary result of Fluvastatin tert-Butyl Ester’s action is the reduction of plasma cholesterol levels . This is achieved through the increased uptake and degradation of LDL cholesterol due to the upregulation of LDL receptors . This leads to a decrease in total cholesterol, LDL cholesterol, and triglyceride levels, and an increase in high-density lipoprotein (HDL) cholesterol levels .
Action Environment
The action of Fluvastatin tert-Butyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 isoenzymes can affect its metabolism and hence its efficacy . Furthermore, factors such as diet, age, and gender can influence the drug’s pharmacokinetics .
properties
IUPAC Name |
tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate | |
CAS RN |
129332-29-2 |
Source


|
| Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

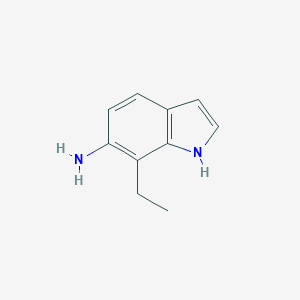
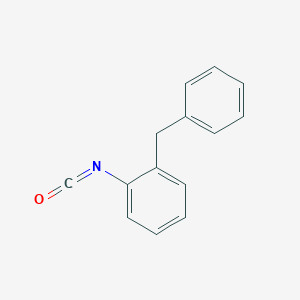
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
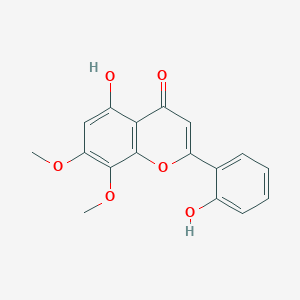
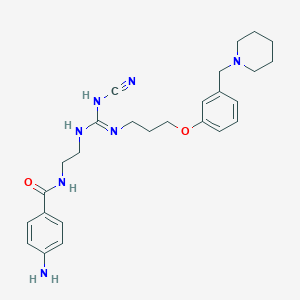

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
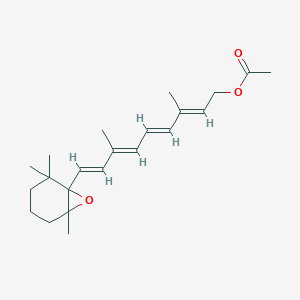
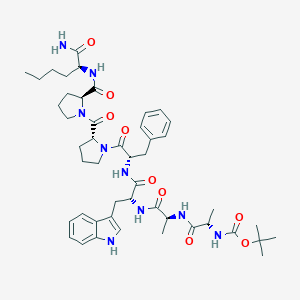
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
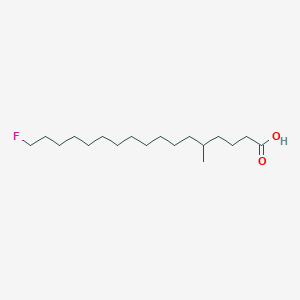
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)